1-Isobutoxy-1-ethoxy-3-methylbutane
Description
1-Isobutoxy-1-ethoxy-3-methylbutane (CAS 85136-40-9) is an ether-acetal compound with the molecular formula C₁₁H₂₄O₂ and a molar mass of 188.31 g/mol . Structurally, it features both ethoxy and isobutoxy groups attached to the same carbon atom of a 3-methylbutane backbone. This configuration classifies it as an acetal derivative of isovaleraldehyde (specifically, isovaleraldehyde ethyl isobutyl acetal) . Its IUPAC name, 1-ethoxy-1-(isobutoxy)-3-methylbutane, reflects the branching of the alkoxy substituents. The compound is primarily utilized in research and development contexts, though specific industrial applications remain undocumented in the provided evidence.
Properties
CAS No. |
85136-40-9 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-ethoxy-3-methyl-1-(2-methylpropoxy)butane |
InChI |
InChI=1S/C11H24O2/c1-6-12-11(7-9(2)3)13-8-10(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
CDUMXRCATAAWBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C)C)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutoxy-1-ethoxy-3-methylbutane can be synthesized through a series of organic reactions. One common method involves the reaction of isobutyl alcohol with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ether compound.
Industrial Production Methods: In an industrial setting, the production of 1-isobutoxy-1-ethoxy-3-methylbutane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutoxy-1-ethoxy-3-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ether into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), ethyl bromide (C2H5Br)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ethers
Scientific Research Applications
1-Isobutoxy-1-ethoxy-3-methylbutane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacturing of other organic compounds.
Mechanism of Action
The mechanism of action of 1-isobutoxy-1-ethoxy-3-methylbutane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into various products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Isopropoxy-3-methylbutane
- Molecular Formula : C₈H₁₈O
- Average Mass : 130.23 g/mol
- CAS : 92096-99-6
- Structure : A simpler ether with a single isopropoxy group (-OCH(CH₃)₂) attached to a 3-methylbutane chain.
- Key Differences :
- Smaller molecular size and lower mass compared to 1-Isobutoxy-1-ethoxy-3-methylbutane.
- Lacks the dual ether functionality of the target compound.
1-(1-Isobutoxyethoxy)-3-methylbutane
- Molecular Formula : C₁₁H₂₄O₂
- Average Mass : 188.31 g/mol
- CAS : 75048-15-6
- Structure : Features an ethoxy group linked to an isobutoxy moiety (-OCH₂CH₂OCH₂CH(CH₃)₂) on the 3-methylbutane backbone.
- Key Differences :
- Shares the same molecular formula as the target compound but differs in oxygen connectivity.
- Contains a 1-(isobutoxy)ethoxy group instead of two distinct alkoxy groups on the same carbon.
1-(1-Butoxyethoxy)butane
- Molecular Formula : C₁₀H₂₂O₂
- Average Mass : 174.28 g/mol
- CAS : 871-22-7
- Structure : A linear ether with a butoxyethoxy group (-OCH₂CH₂O(CH₂)₃CH₃) attached to a butane chain.
- Key Differences :
- Applications : Explicitly labeled for R&D use only , with incomplete toxicity characterization .
Comparative Data Table
Structural and Functional Insights
- Branching vs.
- Acetal vs. Ether : While 1-Isobutoxy-1-ethoxy-3-methylbutane and 1-(1-Isobutoxyethoxy)-3-methylbutane share the same formula, the former’s acetal structure may confer greater stability in acidic environments compared to simple ethers .
- Toxicity Profile : Only 1-(1-Butoxyethoxy)butane has documented hazards, underscoring the need for caution in handling structurally related compounds .
Biological Activity
1-Isobutoxy-1-ethoxy-3-methylbutane, with the molecular formula C11H24O2 and CAS number 85136-40-9, is an organic compound belonging to the ether family. This compound is characterized by its unique structure, which includes an isobutoxy group and an ethoxy group. It has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
| Property | Value |
|---|---|
| Molecular Weight | 188.31 g/mol |
| IUPAC Name | 1-ethoxy-3-methyl-1-(2-methylpropoxy)butane |
| InChI Key | CDUMXRCATAAWBT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(CC(C)C)OCC(C)C |
The biological activity of 1-isobutoxy-1-ethoxy-3-methylbutane is primarily mediated through its interactions with various molecular targets. It can act as both a nucleophile and an electrophile depending on the reaction conditions. The compound has shown potential in influencing biochemical pathways, which may lead to therapeutic applications.
Research Findings
1-Isobutoxy-1-ethoxy-3-methylbutane has been studied for its potential biological effects, including:
- Solvent Properties : It serves as a solvent in organic synthesis, facilitating various chemical reactions that may have biological implications.
- Biological Interactions : Preliminary studies suggest it may interact with biomolecules, although specific pathways and effects require further investigation.
Chemistry
In organic synthesis, 1-isobutoxy-1-ethoxy-3-methylbutane is utilized as a reagent due to its ether characteristics, which allow it to participate in nucleophilic substitution reactions.
Medicine
Research into the therapeutic properties of this compound is ongoing. Its unique structure may allow it to be developed into pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Industry
This compound can be employed in the production of specialty chemicals and as an intermediate in manufacturing processes.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Isopropoxy-3-methylbutane | Isopropoxy group instead of isobutoxy | Similar solvent properties; less studied for biological activity |
| 1-(1-Ethoxyethoxy)-3-methylbutane | Ethoxyethoxy group | Potentially different metabolic pathways due to structural differences |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
